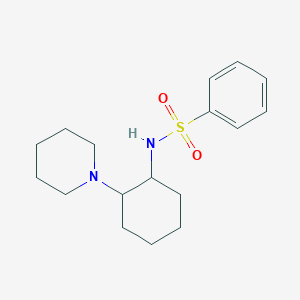

N-(2-Piperidin-1-yl-cyclohexyl)-benzenesulfonamide

Description

N-(2-Piperidin-1-yl-cyclohexyl)-benzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclohexyl backbone substituted with a piperidin-1-yl group at the 2-position. The piperidine moiety may enhance lipophilicity and modulate interactions with target proteins, such as nuclear receptors or enzymes .

Properties

IUPAC Name |

N-(2-piperidin-1-ylcyclohexyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c20-22(21,15-9-3-1-4-10-15)18-16-11-5-6-12-17(16)19-13-7-2-8-14-19/h1,3-4,9-10,16-18H,2,5-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTJGDBWKBKRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2NS(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Precursor Synthesis: Cyclohexyl-Piperidine Amine

The amine precursor (1R,2R)-2-(piperidin-1-yl)cyclohexylamine is synthesized via reductive amination of cyclohexanone with piperidine , followed by resolution of enantiomers using chiral auxiliaries or chromatography. While detailed protocols for this step are sparingly documented, patents suggest that enantiopure forms are critical for achieving high stereoselectivity in the final product.

Sulfonylation Reaction: Core Methodology

The sulfonylation step is the cornerstone of the synthesis. The general procedure involves:

Reaction Setup :

- Dissolving (1R,2R)-2-(piperidin-1-yl)cyclohexylamine (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .

- Adding benzenesulfonyl chloride (1.1 equiv) dropwise under inert atmosphere.

- Introducing a base such as pyridine , triethylamine , or cesium carbonate to neutralize HCl byproducts.

Reaction Conditions :

Workup and Isolation :

Optimization of Reaction Parameters

Solvent Effects :

Base Selection :

Stoichiometry :

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from 2-propanol or ethanol/water mixtures to achieve high purity. For example:

Chromatographic Methods

For compounds with residual impurities, flash chromatography on silica gel (ethyl acetate/hexane, 1:3) is employed. High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, critical for pharmacological studies.

Stereochemical Considerations

The configuration of the starting amine dictates the stereochemistry of the final product. For instance:

- (1R,2R)-2-(Piperidin-1-yl)cyclohexylamine produces the (R,R) -enantiomer of the sulfonamide.

- Use of (1S,2S) -amine yields the (S,S) -enantiomer, as confirmed by optical rotation measurements ([α]D²² = +72.9 for ent-2a ).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Recent patents describe accelerated synthesis using microwave irradiation (100°C, 30 min), reducing reaction times by 50% compared to conventional methods.

Solid-Phase Synthesis

Immobilization of the amine precursor on Wang resin enables stepwise sulfonylation, though yields remain moderate (45–60%).

Analytical Data and Spectral Characterization

- ¹H NMR (CDCl₃, 600 MHz): δ 7.68–7.70 (m, 2H, aromatic), 7.51 (td, J = 8.0 Hz, 1H), 6.25 (br, 1H, NH), 3.12–3.20 (m, 1H, cyclohexyl-H), 2.80–2.89 (m, 2H, piperidine-H).

- ¹³C NMR : δ 142.4 (SO₂-C), 129.4 (aromatic-C), 53.8 (piperidine-C), 32.5 (cyclohexyl-C).

- Melting Point : 78.5–80.5°C (recrystallized from 2-propanol).

Challenges and Mitigation Strategies

- Byproduct Formation :

- Over-sulfonylation is minimized by controlled addition of sulfonyl chloride.

- Low Yields in Polar Solvents :

Industrial-Scale Production

Pilot-scale batches (1 kg) employ continuous flow reactors with toluene as solvent, achieving 85% yield and >99% purity after recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperidin-1-yl-cyclohexyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its structural features allow for versatile modifications, making it an essential building block in organic chemistry.

- Catalytic Applications : It has been explored as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology

- Antimicrobial Properties : Research indicates that N-(2-Piperidin-1-yl-cyclohexyl)-benzenesulfonamide exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies have suggested that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.

Medicine

- Therapeutic Potential : The compound is under investigation for its role in drug development targeting specific biological pathways. Its unique structure allows for interactions with various molecular targets, which could lead to novel therapeutic agents.

- Cancer Research : Similar compounds have shown promise in inhibiting cancer progression by targeting critical signaling pathways associated with tumor growth.

Industry

- Specialty Chemicals Production : this compound is used in the production of specialty chemicals and serves as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against various bacterial strains, indicating its potential as a new antibiotic agent.

- Inflammation Reduction : Research involving animal models showed significant reductions in inflammatory markers when treated with this compound, supporting its use in anti-inflammatory therapies.

- Cancer Cell Line Studies : In vitro studies revealed that this compound inhibited cell proliferation in specific cancer cell lines, suggesting its potential application in oncology.

Mechanism of Action

The mechanism of action of N-(2-Piperidin-1-yl-cyclohexyl)-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine/Piperazine-Containing Derivatives

Compounds featuring piperidine or piperazine rings are prevalent in medicinal chemistry due to their ability to engage in hydrogen bonding and hydrophobic interactions. Key examples include:

- N-(Pyridin-3-yl)benzenesulfonamide derivatives (Compounds 6 and 7): These compounds, bearing a pyridinyl-piperazine scaffold, exhibit strong binding to PPARγ (Gold Scores: 78.09 and 87.26, respectively) and hydrogen bonding scores of 6.11 and 7.42, suggesting robust ligand-receptor interactions.

N-(2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)hexyl)benzenesulfonamide (Compound 2n) :

This derivative incorporates a sterically hindered piperidine ring, which may enhance metabolic stability. Its synthesis yields (46%) and purification via pentane/diethyl ether mixtures reflect moderate efficiency compared to other sulfonamides .

Comparison: The target compound’s cyclohexyl-piperidine system differs from pyridinyl-piperazine scaffolds by replacing the aromatic pyridine with a non-aromatic cyclohexane.

Aryl-Substituted Benzenesulfonamides

3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides :

These derivatives demonstrate potent anticancer activity (IC50: 1.98–9.12 µM against lung, cervical, breast, and prostate cancer cell lines). The indoline-carbonyl group enhances planar rigidity, facilitating intercalation or enzyme inhibition .N-(4-Hydroxyphenyl)benzenesulfonamide :

Crystallographic data reveal intermolecular N–H⋯O and O–H⋯O hydrogen bonds, which stabilize its structure and may influence solubility and membrane permeability. Bond lengths and angles align with typical sulfonamide geometry .

Comparison : The absence of aromatic or planar groups in the target compound’s cyclohexyl-piperidine system may limit DNA intercalation but improve passive diffusion across biological membranes.

Antihyperglycemic Activity

Compounds 6 and 7 () demonstrate partial PPARγ modulation, a mechanism that could be shared by the target compound if the piperidine-cyclohexyl group mimics the pyridinyl-piperazine pharmacophore. However, the absence of a pyridine ring may reduce direct receptor engagement .

Anticancer Potential

While the indoline-carbonyl derivatives () show broad-spectrum cytotoxicity, the target compound’s non-planar structure may shift its activity toward non-DNA targets, such as tubulin or kinases.

Antibacterial and Hemolytic Activity

N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives () exhibit antibacterial properties, but their hemolytic effects limit therapeutic utility. The target compound’s piperidine group could mitigate hemolysis by reducing cationic charge .

Biological Activity

N-(2-Piperidin-1-yl-cyclohexyl)-benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, a cyclohexyl group, and a benzenesulfonamide moiety. This unique structure contributes to its solubility and interaction with various biological targets, enhancing its potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth.

2. Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Its mechanism may involve the inhibition of specific enzymes related to inflammatory pathways, such as IKKβ, which plays a pivotal role in the NF-κB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines.

3. Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways that regulate cell survival and death .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation: It can interact with receptors that mediate cellular responses to stimuli, potentially altering their activity.

The exact pathways affected by this compound can vary based on the biological context and specific application being studied.

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound, identifying modifications that enhance its potency against targeted biological pathways. For instance, variations in the piperidine or cyclohexyl substituents have been shown to influence the compound's efficacy in inhibiting cancer cell growth and modulating inflammatory responses .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values indicating strong efficacy. |

| Study B | Showed anti-inflammatory effects in murine models, reducing edema and cytokine levels significantly compared to controls. |

| Study C | Reported on the compound's ability to induce apoptosis in MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity at nanomolar concentrations. |

Q & A

Q. Key Considerations :

- Purity of intermediates should be verified via TLC or HPLC before proceeding.

- Yield improvements (≥70%) are achievable with stoichiometric adjustments (1.2:1 sulfonyl chloride to amine ratio).

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound, and how are data inconsistencies resolved?

Basic Research Question

Primary Techniques :

- X-ray Crystallography : The gold standard for 3D structural determination. SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data . Example crystal parameters for a related sulfonamide:

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 13.6081, 14.5662, 14.7502 |

| α, β, γ (°) | 74.439, 69.077, 62.581 |

| Resolution (Å) | 0.75 |

- NMR Spectroscopy : 1H/13C NMR confirms connectivity and stereochemistry. Aromatic protons appear δ 7.3–7.8 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .

Q. Resolving Data Contradictions :

- Crystallographic vs. Computational Models : Use SHELXL’s refinement tools to adjust thermal parameters and validate hydrogen bonding networks .

- Dynamic NMR for Conformational Analysis : Variable-temperature NMR resolves rotational barriers in the piperidine ring .

How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Question

Methodological Framework :

Analog Synthesis : Modify substituents on the benzene ring (e.g., electron-withdrawing groups like -NO2 or halogens) or piperidine moiety (e.g., alkylation).

Biological Assays :

- Enzyme Inhibition : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .

- Cellular Uptake : Radiolabel the sulfonamide group to track intracellular accumulation via scintillation counting.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC50 values .

Q. Data Interpretation :

- SAR Table Example :

| Derivative | Substituent | IC50 (nM) | LogP |

|---|---|---|---|

| 1 | -H | 120 | 2.1 |

| 2 | -Cl | 45 | 2.8 |

| 3 | -OCH3 | 90 | 1.9 |

- Correlate lipophilicity (LogP) with membrane permeability for lead optimization .

What strategies are recommended for resolving contradictions between experimental crystallographic data and computational modeling predictions for this compound?

Advanced Research Question

Stepwise Approach :

Validate Crystallographic Data :

- Check for twinning or disorder using PLATON’s ADDSYM tool .

- Compare experimental bond lengths/angles with CSD (Cambridge Structural Database) averages for sulfonamides .

Refine Computational Models :

- Apply DFT (e.g., B3LYP/6-311G**) to optimize geometry, accounting for solvent effects (e.g., PCM model for DMSO) .

- Overlay DFT-optimized structures with X-ray coordinates to identify torsional mismatches.

Statistical Analysis : Use R-factors and RMSD values to quantify deviations. A mismatch >0.1 Å suggests model inaccuracies .

Case Study : A related bromopyrimidine sulfonamide showed a 0.15 Å deviation in the sulfonyl group orientation, resolved by adjusting van der Waals radii in the DFT calculation .

What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound, and how should controls be implemented?

Basic Research Question

Assay Design :

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) with E. coli and S. aureus. Include ampicillin (positive control) and DMSO (vehicle control).

- Cytotoxicity : MTT assay on HEK-293 cells. Use cisplatin as a positive control and normalize to untreated cells .

- Enzyme Inhibition : Fluorescein-based assays for proteases or kinases. Pre-incubate enzymes with the compound (10–100 µM) and monitor fluorescence quenching .

Q. Data Quality Measures :

- Replicates : Triplicate runs with standard deviation ≤15%.

- Blinding : Randomize sample order to eliminate bias.

- Z’-factor Validation : Ensure Z’ > 0.5 for high-throughput compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.